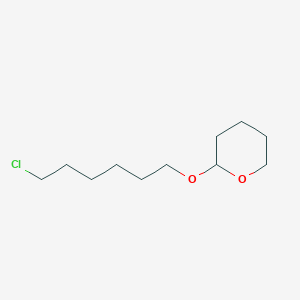
2-(6-Chlorohexyloxy)tetrahydro-2H-pyran
Cat. No. B1582287
Key on ui cas rn:
2009-84-9
M. Wt: 220.73 g/mol
InChI Key: XOLOZSPDGPUSFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05093370
Procedure details


To a solution of 14.3-7g of 6 chloro-1-hexanol and 10.39 g of dihydropyran in 30 ml of methylene chloride was added 0.95 g of tosic acid monohydrate, and the mixture was stirred at room temperature for 18 hours, poured into 50 ml of a saturated sodium bicarbonate aqueous solution, stirred for 10 minutes and extracted three times with 100 ml of chloroform. The extracts were combined, washed with a saturated sodium bicarbonate aqueous solution and a saturated sodium chloride aqueous solution, dried over magnesium sulfate, concentrated under a reduced pressure and dried in vacuo. The orange-colored oil thus obtained was vacuum-distilled to obtain 17.43 g of 2-(6-chlorohexyloxy)tetrahydropyran as a colorless oil.
Name
chloro-1-hexanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
tosic acid monohydrate
Quantity
0.95 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][CH:2](O)[CH2:3][CH2:4][CH2:5][CH2:6]C.[O:9]1[CH:14]=[CH:13][CH2:12][CH2:11][CH2:10]1.[C:15](=[O:18])(O)[O-].[Na+]>C(Cl)Cl>[Cl:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:15][O:18][CH:14]1[CH2:13][CH2:12][CH2:11][CH2:10][O:9]1 |f:2.3|
|
Inputs


Step One
|
Name
|
chloro-1-hexanol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC(CCCCC)O
|
|
Name
|
|
|
Quantity
|
10.39 g
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC=C1
|
[Compound]
|
Name
|
tosic acid monohydrate
|
|
Quantity
|
0.95 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 18 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 10 minutes
|
|
Duration
|
10 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted three times with 100 ml of chloroform
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a saturated sodium bicarbonate aqueous solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
a saturated sodium chloride aqueous solution, dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under a reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The orange-colored oil thus obtained
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was vacuum-distilled
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCCCCCCOC1OCCCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 17.43 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
